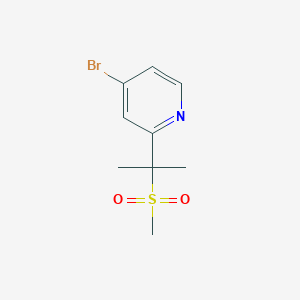
4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the fourth position and a methylsulfonyl group attached to a propan-2-yl group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine typically involves the following steps:
Bromination: The starting material, 2-(2-(methylsulfonyl)propan-2-yl)pyridine, is subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and purification can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide using suitable reagents.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products depend on the nucleophile used, e.g., 4-amino-2-(2-(methylsulfonyl)propan-2-yl)pyridine.
Oxidation: this compound sulfone.
Reduction: 4-Bromo-2-(2-(methylthio)propan-2-yl)pyridine.
Scientific Research Applications
4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It acts as a probe for studying biological processes and interactions at the molecular level.
Catalysis: It is employed as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine depends on its application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
In Catalysis: It coordinates with metal centers in catalysts, facilitating the formation and breaking of chemical bonds during the reaction.
Comparison with Similar Compounds
- 4-Bromo-2-(methylsulfonyl)pyridine
- 4-Bromo-2-(2-(methylthio)propan-2-yl)pyridine
- 4-Bromo-2-(2-(methylsulfonyl)ethyl)pyridine
Uniqueness: 4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine is unique due to the specific positioning of the bromine and methylsulfonyl groups, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in various fields.
Properties
Molecular Formula |
C9H12BrNO2S |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
4-bromo-2-(2-methylsulfonylpropan-2-yl)pyridine |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,14(3,12)13)8-6-7(10)4-5-11-8/h4-6H,1-3H3 |
InChI Key |
KHMDUHWRXTXNOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)Br)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















